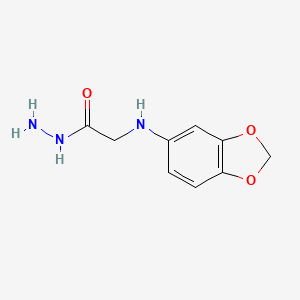

N-(1,3-Benzodioxol-5-yl)glycinehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDCNKADRCHWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1,3 Benzodioxol 5 Yl Glycinehydrazide and Its Analogues

Strategic Approaches to Benzodioxole Ring System Functionalization

The 1,3-benzodioxole (B145889) scaffold is a key structural motif found in numerous natural products and pharmacologically active compounds. worldresearchersassociations.comnih.govresearchgate.net Its synthesis and functionalization are therefore of significant interest in organic chemistry.

Multi-component Reactions for Benzodioxole Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govtcichemicals.com In the context of benzodioxole synthesis, MCRs can be employed to rapidly generate structural diversity. For instance, a three-component reaction involving 5-amino-2,2-difluoro-1,3-benzodioxole, various aromatic aldehydes, and diethylphosphite, catalyzed by silica-supported boron trifluoride in an ionic liquid, has been reported for the synthesis of α-aminophosphonates. semanticscholar.org This demonstrates the potential of MCRs to introduce complex functionality onto a pre-formed benzodioxole ring.

Another example of a multi-component approach is the Hantzsch dihydropyridine (B1217469) synthesis, which is a well-known three-component reaction used to produce 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com While not directly forming the benzodioxole ring, this strategy can be adapted to incorporate benzodioxole-containing aldehydes as one of the components, leading to complex heterocyclic systems.

Green Chemistry Principles in Benzodioxole Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, a concept encapsulated by the principles of green chemistry. wjpmr.com Several green approaches to benzodioxole synthesis have been developed to minimize waste, avoid hazardous reagents, and reduce energy consumption.

One notable green method is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxoles from catechol and various benzoic acid derivatives. tandfonline.comresearchgate.nettandfonline.com This reaction utilizes polyphosphoric acid as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents. tandfonline.comtandfonline.com The use of microwave irradiation significantly reduces reaction times from hours to seconds and often leads to higher yields compared to conventional heating methods. tandfonline.comresearchgate.nettandfonline.com

The efficiency of this microwave-assisted synthesis is influenced by the electronic nature of the substituents on the benzoic acid. Electron-withdrawing groups or weak electron-donating groups on the benzoic acid generally result in shorter reaction times and better yields. tandfonline.com

| Reactant II (Benzoic Acid Derivative) | R1 | R2 | R3 | R4 | Reaction Time (sec) | Yield (%) |

| Benzoic acid | H | H | H | H | 30 | 80.2 |

| 4-Chlorobenzoic acid | H | Cl | H | H | 45 | 82.5 |

| 4-Methylbenzoic acid | H | CH3 | H | H | 60 | 75.8 |

| 4-Methoxybenzoic acid | H | OCH3 | H | H | 90 | 70.3 |

| 4-Hydroxybenzoic acid | H | OH | H | H | 120 | 65.1 |

This table is based on data from a study on microwave-assisted green synthesis of 1,3-benzodioxole derivatives. tandfonline.comresearchgate.net

Another green approach involves the use of solid acid catalysts, such as carbon-based solid acids or HY zeolite, for the condensation of catechol with aldehydes or ketones. researchgate.netgoogle.com These catalysts are often reusable, reducing waste and cost. The reaction using a carbon-based solid acid with catechol and an aldehyde or ketone can achieve conversion rates above 80% and selectivity over 95%. google.com

Methodologies for Glycine (B1666218) Hydrazide Moiety Incorporation

The glycine hydrazide portion of N-(1,3-Benzodioxol-5-yl)glycinehydrazide is typically introduced by forming a linkage to the benzodioxole core, followed by conversion to the hydrazide.

Acyl Hydrazide Formation Techniques via Ester Hydrazinolysis

A common and straightforward method for the preparation of acyl hydrazides is the hydrazinolysis of the corresponding esters. oup.comresearchgate.netrsc.org This reaction involves treating an ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent, to yield the desired hydrazide. rsc.orgescholarship.orgnih.gov For the synthesis of this compound, a precursor such as ethyl N-(1,3-benzodioxol-5-yl)glycinate would be reacted with hydrazine hydrate. escholarship.orgnih.gov

The reaction conditions for hydrazinolysis can vary, but it is often carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol (B145695). escholarship.orgnih.gov In some cases, a catalyst such as pyridine (B92270) may be used. rsc.org This method is generally efficient, with high yields reported for the conversion of various esters to their corresponding acyl hydrazides. rsc.org

| Starting Ester | Product Acyl Hydrazide | Yield (%) | Reference |

| Ethyl N-(2-naphthalenyl)glycinate | N-(2-naphthalenyl)glycine hydrazide | 82 | escholarship.org |

| Sulfonamide ethyl ester (p-TSAE) | Sulfonamide acyl hydrazide (p-TSAH) | 91 | rsc.org |

This table illustrates typical yields for the synthesis of acyl hydrazides via ester hydrazinolysis.

Peptide Coupling Strategies for Glycine Linkage

The formation of the amide bond between the 1,3-benzodioxole amine (e.g., 5-amino-1,3-benzodioxole) and a protected glycine derivative is a key step. Standard peptide coupling methodologies are well-suited for this transformation. These methods involve the activation of the carboxylic acid group of glycine to facilitate nucleophilic attack by the amine.

Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.com Carbodiimide-mediated couplings, for example, using diisopropylcarbodiimide (DIPCDI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are also widely employed. sigmaaldrich.com

The choice of coupling reagent and conditions can be critical, especially when dealing with sensitive functional groups or to prevent racemization if a chiral glycine derivative is used. The acyl azide (B81097) method, which starts from an amino acid hydrazide, is noted for its ability to maintain chiral integrity during peptide bond formation. rsc.org

| Coupling Reagent/Method | Description |

| PyBOP®, HBTU, TBTU, HATU | Phosphonium and aminium-based reagents that activate the carboxylic acid for efficient amide bond formation. |

| DIPCDI/HOBt | A carbodiimide-based method where HOBt is an additive that suppresses side reactions and reduces racemization. |

| Acyl Azide Method | A racemization-free peptide coupling method that proceeds through an acyl azide intermediate generated from an acyl hydrazide. |

This table summarizes common peptide coupling strategies applicable to the synthesis of the glycine linkage.

Solid-Phase Synthesis Techniques for Hydrazide Derivatives

Solid-phase organic synthesis (SPOS) has become a cornerstone in the generation of peptide and peptoid libraries, and its principles are readily adaptable for the synthesis of hydrazide derivatives. This technique involves covalently attaching a molecule to an insoluble polymer support (resin) and carrying out a sequence of reactions. A key advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simple washing and filtration, which drives reactions to completion through the use of excess reagents.

In the context of N-substituted glycine hydrazide derivatives, a common solid-phase approach is the "submonomer" method. This process typically involves two main steps on a solid support, such as a Rink amide resin:

Acylation: The resin-bound amine is acylated with a haloacetic acid, such as bromoacetic acid, often activated with a coupling agent like N,N'-diisopropylcarbodiimide (DIC).

Amination (Displacement): The primary amine submonomer, in this case, an appropriate benzodioxole derivative, displaces the halide to form the N-substituted glycine (peptoid) residue.

The final hydrazide is typically formed by cleaving the completed peptoid from the resin using a reagent that also generates the hydrazide moiety, or by incorporating a hydrazine-releasing linker from the start. For N-aryl glycines, which can be poor nucleophiles, additives like silver salts (e.g., AgClO₄) can be used to accelerate the displacement reaction by facilitating halide abstraction.

| Resin Type | Linker Strategy | Cleavage Reagent | Key Advantage |

| Rink Amide Resin | Acid-labile linker | Trifluoroacetic acid (TFA) | Allows for the generation of amide products post-synthesis. |

| Hydrazine Resin | Hydrazine-based linker | Mild acid (e.g., 5% HCl in acetone) | Direct release of the final peptide hydrazide. |

| 2-Chlorotrityl Resin | Highly acid-sensitive linker | TFA/AcOH-TFE-DCM | Mild cleavage conditions preserve sensitive functional groups. |

This table presents common resins and strategies applicable to the solid-phase synthesis of hydrazide derivatives.

Convergent and Divergent Synthesis of this compound and its Analogues

Both convergent and divergent strategies are powerful approaches for synthesizing this compound and building libraries of its analogues for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would typically involve:

Fragment A Synthesis: Preparation of N-(1,3-Benzodioxol-5-yl)glycine methyl or ethyl ester. This is often achieved by reacting 3,4-(methylenedioxy)aniline (B81397) with an ethyl haloacetate.

Fragment B: Hydrazine hydrate.

A divergent synthesis is particularly useful for generating a library of analogues from a common intermediate. nih.gov This strategy begins with a core scaffold that is systematically modified to produce a range of structurally related compounds. For creating analogues of this compound, a divergent approach could start with the common intermediate, this compound itself. nih.gov This intermediate can then be reacted with a diverse set of aldehydes or ketones to form a library of hydrazone derivatives. Subsequent reduction of these hydrazones can further expand the library to include N'-substituted hydrazides, providing a rapid route to a multitude of analogues for biological screening. nih.gov

The presence of multiple reactive functional groups—specifically the secondary amine and the resulting hydrazide—necessitates a careful protecting group strategy to prevent unwanted side reactions during synthesis. Orthogonal protecting groups, which can be removed under different conditions, are essential for the selective manipulation of the molecule. biosynth.com

Amino Group Protection: The secondary amine of the glycine backbone is often formed during the synthesis and may not require protection. However, in multi-step syntheses, especially those involving peptide couplings, protecting the N-terminus is crucial. Common amine protecting groups include:

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl (B1604629) chloroformate, it is stable to a range of conditions but is readily removed by catalytic hydrogenation (H₂/Pd) or with HBr in acetic acid. gcwgandhinagar.com

tert-Butoxycarbonyl (Boc): Applied using di-tert-butyl dicarbonate, this group is stable to base but is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). peptide.com

9-Fluorenylmethoxycarbonyl (Fmoc): This base-labile group is stable to acid and is a cornerstone of modern solid-phase peptide synthesis. It is typically removed using a solution of piperidine (B6355638) in DMF. peptide.comub.edu

Carboxyl/Hydrazide Group Protection: The carboxylic acid precursor to the hydrazide is often protected as an ester (e.g., methyl or ethyl ester) during the initial steps. The hydrazide itself can be considered a protected form of a carboxylic acid. escholarship.org In some strategies, the hydrazide moiety can be further protected, for example, by forming a hydrazone with a ketone, which can be cleaved later under acidic conditions.

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions at each synthetic step. Key reactions in its synthesis include N-arylation and hydrazinolysis.

N-Arylation: The formation of the N-(1,3-Benzodioxol-5-yl)glycine ester intermediate is a critical step. A common method is the reaction of an aniline (B41778) with a halo-ester.

Reaction: 3,4-(Methylenedioxy)aniline + Ethyl bromoacetate (B1195939) → Ethyl N-(1,3-Benzodioxol-5-yl)glycinate

Optimization Factors:

Solvent: Aprotic polar solvents like acetonitrile (B52724) or DMF are often effective.

Base: A non-nucleophilic base such as potassium carbonate or triethylamine (B128534) is required to neutralize the HBr formed.

Temperature: Moderate heating (reflux) is typically needed to drive the reaction to completion.

Catalyst: In some cases, a copper catalyst can facilitate the N-arylation, allowing for milder conditions. rsc.org

Hydrazinolysis: The conversion of the intermediate ester to the final hydrazide is achieved by reaction with hydrazine hydrate.

Reaction: Ethyl N-(1,3-Benzodioxol-5-yl)glycinate + NH₂NH₂·H₂O → this compound

Optimization Factors:

Solvent: Alcohols like ethanol or methanol (B129727) are standard solvents for this transformation.

Temperature: The reaction is often performed at reflux to ensure complete conversion. escholarship.org

Reactant Ratio: An excess of hydrazine hydrate is typically used to drive the equilibrium towards the product.

Reaction Time: Monitoring by techniques like TLC is crucial to determine the point of complete consumption of the starting ester, avoiding potential side reactions from prolonged heating.

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Typical Yield |

| N-Arylation | 3,4-(Methylenedioxy)aniline, Ethyl bromoacetate | Acetonitrile | K₂CO₃ | Reflux | Good to High |

| Hydrazinolysis | Glycinate Ester, Hydrazine Hydrate | Ethanol | None | Reflux | High |

This table summarizes typical optimized conditions for the key synthetic steps.

Research into the synthesis of N-aryl hydrazides continues to yield novel and more efficient pathways that offer advantages over traditional methods. These new routes often focus on milder reaction conditions, improved functional group tolerance, and the use of more readily available starting materials.

One innovative approach involves the copper-catalyzed aerobic oxidation for the conversion of N'-arylhydrazides into N',N'-diarylhydrazides, showcasing the utility of metal catalysis in forming N-N and C-N bonds under mild conditions. researchgate.net Other modern methods focus on the direct synthesis of N-arylhydrazides from anilines using copper catalysts, which avoids the multi-step process of forming an intermediate ester. researchgate.net

Furthermore, catalyst-free methods are gaining prominence due to their environmental benefits. For instance, three-component reactions involving amines, azodicarboxylates, and diazoalkanes have been developed to produce hydrazino-containing glycine derivatives in a single, highly efficient step. Such methods often proceed through the in situ formation of reactive intermediates like diaziridines.

Another area of development is the use of arylhydrazines themselves as aryl sources in cross-coupling reactions. By leveraging C-N bond cleavage, these methods can generate various unsymmetrical diaryl compounds, opening new avenues for creating complex analogues. chemrevlett.com These advanced methodologies provide powerful alternatives for the synthesis of this compound and its derivatives, enabling more efficient and versatile production.

Structural and Conformational Analysis of N 1,3 Benzodioxol 5 Yl Glycinehydrazide Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C nuclei, it is possible to assemble a detailed picture of the molecular skeleton.

For a compound like N-(1,3-Benzodioxol-5-yl)glycinehydrazide, the ¹H-NMR spectrum would exhibit characteristic signals corresponding to each unique proton. The protons on the aromatic part of the benzodioxole ring would typically appear as distinct signals in the downfield region. The methylene (B1212753) protons of the dioxole ring (-O-CH₂-O-) would produce a singlet, while the protons of the glycine (B1666218) linker (-NH-CH₂-CO-) and the hydrazide group (-NH-NH₂) would also have specific chemical shifts, with their integration values confirming the number of protons.

¹³C-NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct peaks for the aromatic carbons, the methylene carbon of the dioxole ring, the carbonyl carbon of the amide, and the alpha-carbon of the glycine moiety. The specific chemical shifts provide clues to the electronic environment and hybridization of each carbon atom. In related benzohydrazide (B10538) derivatives, the number and position of aromatic and aliphatic carbon signals are used to confirm successful synthesis. researchgate.net

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY experiments reveal proton-proton coupling networks, confirming which protons are adjacent in the structure. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of signals in both ¹H and ¹³C spectra.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 6.5 - 7.0 | 105 - 150 |

| -O-CH₂-O- | ~5.9 | ~101 |

| Glycine -CH₂- | ~3.8 | ~45 |

| Amide -NH- | Variable | - |

| Hydrazide -NHNH₂ | Variable | - |

| Carbonyl C=O | - | ~170 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a precise mass-to-charge ratio (m/z) for the molecular ion.

Upon ionization, the molecule undergoes predictable fragmentation. Analysis of these fragment ions helps to verify the different structural units within the molecule. Common fragmentation pathways for this class of compounds could include:

Cleavage of the glycine-hydrazide bond.

Fragmentation of the bond between the benzodioxole ring and the glycine nitrogen.

Loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃). ucsd.edu

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, confirming the compound's identity and structural integrity. For instance, the mass spectrum of a related benzodioxole derivative shows a clear molecular ion peak corresponding to its calculated molecular weight, validating its structure. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide and hydrazide groups. The presence of multiple bands in this region can indicate different hydrogen-bonding environments.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene groups.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

C-O-C Stretching: Distinct bands in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the C-O-C linkages in the 1,3-dioxole (B15492876) ring.

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.

In the analysis of a similar benzohydrazide derivative, the disappearance of sharp bands from the starting materials and the appearance of a distinct N-H stretching band confirmed the successful formation of the final product. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide/Hydrazide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch | 1650 - 1680 |

| Benzodioxole | C-O-C Asymmetric Stretch | ~1250 |

| Benzodioxole | C-O-C Symmetric Stretch | ~1040 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Crystallographic Studies for Solid-State Structural Determination

While spectroscopic methods reveal the structure in solution, crystallographic studies provide an unambiguous determination of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which the exact positions of all atoms can be resolved.

For derivatives of this compound, this analysis would provide crucial information:

Conformation: The precise dihedral angles defining the spatial orientation of the benzodioxole ring relative to the glycinehydrazide side chain.

Bond Parameters: Accurate measurements of all bond lengths and angles.

Stereochemistry: Unambiguous assignment of the molecule's stereochemistry.

Intermolecular Interactions: A detailed map of hydrogen bonds, π-stacking, and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Studies on related 1,3-benzodioxole (B145889) derivatives consistently show that the five-membered dioxole ring often adopts a non-planar "envelope" conformation, where the methylene carbon atom is displaced from the plane formed by the other four atoms. researchgate.netnih.govresearchgate.net For example, in the structure of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, the methylene C atom lies 0.221 Å out of the plane of the other four atoms in the dioxole ring. researchgate.net The analysis also reveals how molecules are linked in the crystal, such as through N—H⋯O and N—H⋯S hydrogen bonds that form dimers or chains. researchgate.netnih.govresearchgate.net

Table 3: Representative Crystallographic Data for 1,3-Benzodioxole Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide | Triclinic | P-1 | Molecules linked by N—H⋯S hydrogen bonds into inversion dimers. | nih.gov, researchgate.net |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Monoclinic | P2₁/c | Dioxole ring in an envelope conformation; packing sustained by N—H⋯O interactions. | researchgate.net |

| 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole | Monoclinic | P2₁/n | Benzodioxole ring in an envelope conformation; molecules linked by N—H⋯N hydrogen bonds into chains. | researchgate.net |

Co-crystallization is a crystal engineering technique used to create multi-component crystalline solids (co-crystals) by combining an active pharmaceutical ingredient (API) or target molecule with a benign co-former in a specific stoichiometric ratio. japsonline.com These components are linked by non-covalent interactions, primarily hydrogen bonding. semanticscholar.org The goal of co-crystallization is to modify and improve the physicochemical properties of the target molecule, such as solubility, stability, and bioavailability, without altering its covalent structure. japsonline.combohrium.com

While specific co-crystallization studies on this compound have not been reported, the molecule possesses ideal functional groups for forming co-crystals. The amide and hydrazide groups provide multiple hydrogen bond donors (N-H) and acceptors (C=O), making it a prime candidate for complexation with various co-formers, such as carboxylic acids or other amides.

Common methods for preparing co-crystals that could be applied include:

Solvent Evaporation: Dissolving stoichiometric amounts of the target compound and the co-former in a common solvent and allowing the solvent to evaporate slowly, leading to the formation of high-quality single crystals. nih.gov

Reaction Cocrystallization: Mixing reactants with different solubilities to generate a supersaturated solution from which the co-crystal precipitates. nih.gov

Grinding: Mechanochemically mixing the solid components together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce co-crystal formation.

The resulting co-crystals would be analyzed using techniques like X-ray diffraction to confirm the new crystal structure and thermal analysis (DSC) to identify a unique melting point different from the individual components. semanticscholar.org This approach offers a powerful strategy to engineer the solid-state properties of this compound derivatives.

Conformational Analysis and Isomerism of this compound

The conformational landscape of this compound and its derivatives is governed by a combination of electronic and steric factors, leading to complex structural behaviors such as tautomerism, restricted bond rotation, and significant solvent-dependent conformational preferences.

Tautomerism in Hydrazide Moieties

The hydrazide functional group, a core component of the this compound structure, possesses the capacity for prototropic tautomerism. This typically involves the migration of a proton, leading to constitutional isomers that can interconvert. For hydrazides, the most relevant form of this isomerism is amide-iminol tautomerism, which is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds. researchgate.netlibretexts.orgmasterorganicchemistry.comoregonstate.edu

The hydrazide moiety can exist in equilibrium between the amide (keto) form and the iminol (enol) form. researchgate.net The amide form contains a carbonyl group (C=O), while the iminol form features a carbon-nitrogen double bond (C=N) and a hydroxyl group (-OH). researchgate.netresearchgate.net The equilibrium between these two tautomers is generally rapid but often strongly favors one isomer. libretexts.org For most simple amides and hydrazides under standard conditions, the amide form is significantly more stable and therefore predominates.

The classification of hydrazides as Schiff bases is possible due to this amide-iminol tautomerism, as the iminol form contains the characteristic carbon-nitrogen double bond. researchgate.net While specific experimental studies detailing the tautomeric equilibrium of this compound are not extensively documented, the fundamental principles of amide-iminol tautomerism are directly applicable to its core structure. The relative stability of these tautomers can be influenced by factors such as substitution, solvent, and pH.

| Tautomeric Form | Key Structural Feature | General Representation |

|---|---|---|

| Amide (Keto) Form | Carbonyl Group (C=O) | R-C(=O)-NH-NHR' |

| Iminol (Enol) Form | Iminol Group (C(OH)=N) | R-C(OH)=N-NHR' |

Rotational Barriers and Atropisomerism Considerations

Rotation around single bonds in molecules like this compound is not always free and can be significantly hindered. When the energy barrier to rotation around a specific bond is sufficiently high, it can lead to the existence of stable, isolable rotational isomers known as atropisomers. nih.gov In hydrazide derivatives, the N-N single bond is a key axis where such hindered rotation can occur. mdpi.comuniroma1.it

The stability of rotation around the N-N bond is largely dictated by the steric hindrance of the surrounding substituents and electronic effects. mdpi.comresearchgate.net Comprehensive computational and experimental analyses of various atropisomeric hydrazides have shown that the energy barrier to racemization (the interconversion of atropisomers) is primarily due to an increase in the p-orbital character of the nitrogen atoms in the transition state. mdpi.comresearchgate.net This change in hybridization, along with the distortion of the N-N bond, creates a significant impediment to rotation. mdpi.com

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for quantifying these rotational energy barriers. researchgate.netacs.orgnih.gov By analyzing the changes in NMR spectra at different temperatures, researchers can calculate the free energy of activation (ΔG‡) for the rotational process. For example, studies on related hydrazide systems have determined rotational barriers that are high enough to allow for the separation of individual atropisomers at or near room temperature. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also invaluable tools for predicting and understanding the magnitude of these rotational barriers, often showing good agreement with experimental results. mdpi.comnih.gov

| Solvent | Half-life (τ1/2) (h) | Rate Constant (krac) (s-1) | Rotational Barrier (ΔG‡rac) (kcal mol-1) |

|---|---|---|---|

| Benzene (B151609) | 0.89 | 2.15 × 10-4 | 23.9 |

| Ethyl acetate (B1210297) | 1.20 | 1.64 × 10-5 | 24.2 |

Solvent Effects on Conformation

The solvent environment can exert a profound influence on the conformational preferences and dynamic behavior of this compound derivatives. The choice of solvent can alter the equilibrium between different conformers and affect the rate of their interconversion by stabilizing or destabilizing the ground states and the rotational transition state. rsc.org

The polarity of the solvent is a critical factor. For instance, in studies of atropisomeric hydrazides, changing from a non-polar solvent like benzene to a more polar one like ethyl acetate resulted in a measurable, albeit minor, change in the racemization kinetics and the corresponding rotational energy barrier. mdpi.com This suggests that the solvent can differentially solvate the ground state and the transition state of the rotational process.

Correlations between solvent parameters and reaction rates have shown that solvents capable of stabilizing charged or dipolar species, often through hydrogen bonding, can retard reaction rates. rsc.org Conversely, solvents with high cohesive energy density can increase reaction rates. rsc.org In the context of rotational barriers, the solvent's ability to stabilize the transition state is key. For some systems, it has been observed that the rotational barrier increases as the solvent's dielectric constant decreases, indicating that more polar solvents can better stabilize the transition state, thereby lowering the barrier to rotation. The interaction between the solute and solvent molecules can lead to a detailed and complex picture of solvation effects on molecular conformation. researchgate.net

| Solvent | Solvent Type | Racemization Half-life (τ1/2) (h) |

|---|---|---|

| Benzene | Non-polar | 0.89 |

| Ethyl acetate | Polar aprotic | 1.20 |

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific published research on the theoretical and computational chemistry of this compound that aligns with the detailed outline provided.

The search for quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, for this particular compound did not yield any specific results. Similarly, no studies were found detailing the calculation of its spectroscopic parameters (NMR, IR) or molecular modeling and dynamics simulations, including conformational sampling, energy minimization, and dynamic behavior.

While computational studies have been conducted on other molecules containing the 1,3-benzodioxole moiety or the glycine hydrazide scaffold, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of specific research on this compound in the public domain.

Theoretical and Computational Chemistry of N 1,3 Benzodioxol 5 Yl Glycinehydrazide

Molecular Modeling and Dynamics Simulations

In Silico Prediction of Molecular Interactions

Computational studies are instrumental in elucidating the potential molecular interactions of N-(1,3-Benzodioxol-5-yl)glycinehydrazide. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This method helps in understanding the binding affinity and mode of interaction between the compound and its potential biological targets. scispace.com

Molecular dynamics simulations further enhance this understanding by providing insights into the dynamic nature of these interactions over time. researchgate.net These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more detailed picture of the interaction landscape. preprints.org The stability of the ligand-protein complex can be assessed through these simulations, which is crucial for predicting the compound's efficacy. scispace.com

The interactions of this compound are governed by various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The benzodioxole moiety, for instance, can participate in π-π stacking interactions with aromatic residues in a protein's binding site. researchgate.net The glycine (B1666218) and hydrazide components of the molecule are capable of forming multiple hydrogen bonds, which are critical for its binding specificity and affinity. researchgate.net

Table 1: Predicted Molecular Interactions of this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Glycine, Hydrazide | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrophobic Interactions | Benzodioxole Ring | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Benzodioxole Ring | Phe, Tyr, Trp, His |

Computational-Aided Design and Virtual Screening of Analogues

Computational-aided drug design (CADD) plays a pivotal role in the rational design and virtual screening of analogues of this compound. rjpbr.com These approaches accelerate the discovery of new compounds with improved activity and selectivity profiles. mdpi.com

Pharmacophore Modeling for Scaffold Derivatization

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule's biological activity. nih.gov A pharmacophore model for this compound would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com This model serves as a 3D query for screening large compound libraries to identify molecules that possess the desired structural features. preprints.org By understanding the key pharmacophoric features, medicinal chemists can strategically modify the scaffold of this compound to enhance its interaction with a specific target. preprints.orgnih.gov

Table 2: Key Pharmacophoric Features of this compound

| Feature | Description |

|---|---|

| Hydrogen Bond Donor | N-H groups in the glycine and hydrazide moieties |

| Hydrogen Bond Acceptor | C=O groups in the glycine and hydrazide moieties |

| Aromatic Ring | The benzodioxole ring system |

| Hydrophobic Group | The benzodioxole ring system |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are valuable in the development of analogues of this compound. mdpi.com Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the 3D structure of the target is unknown. preprints.org QSAR models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new analogues. preprints.orgnih.gov

Structure-based drug design, on the other hand, relies on the known 3D structure of the biological target. nih.gov This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and specificity. nih.gov Molecular docking and molecular dynamics simulations are integral components of structure-based drug design. preprints.org

Chemoinformatic Analysis for Compound Library Generation

Chemoinformatics plays a crucial role in the generation of diverse and targeted compound libraries for virtual screening. vnu.edu.ua By applying various computational filters and algorithms, it is possible to generate a library of virtual compounds based on the this compound scaffold. vnu.edu.ua These libraries can be designed to explore specific chemical spaces and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. High-throughput virtual screening of these libraries against a biological target can efficiently identify promising lead candidates for further development. nih.gov

Reaction Mechanisms and Reactivity of N 1,3 Benzodioxol 5 Yl Glycinehydrazide

Mechanistic Investigations of Hydrazide Reactions

The hydrazide functional group, -CONHNH₂, is a versatile reactive center, participating in a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the terminal nitrogen atom and its ability to undergo condensation and redox reactions.

The terminal amino group of the hydrazide moiety in N-(1,3-Benzodioxol-5-yl)glycinehydrazide is nucleophilic, readily attacking electrophilic centers. The nucleophilicity of hydrazides is influenced by the electronic effects of the adjacent acyl group. While the acyl group can reduce the basicity of the adjacent nitrogen atom through resonance, the terminal nitrogen retains significant nucleophilic character.

Kinetic studies on a range of hydrazines and hydrazides have provided insights into their relative reactivities. The nucleophilicity of a given hydrazine (B178648) or hydrazide can be quantified using the Mayr nucleophilicity parameter N. While specific kinetic data for this compound is not extensively documented, the general principles of hydrazide nucleophilicity apply. For instance, in reactions with electrophiles, the terminal nitrogen of the hydrazide acts as the primary site of attack. The presence of the glycine (B1666218) linker and the benzodioxole ring may exert subtle electronic effects on the hydrazide's reactivity, but the fundamental nucleophilic character is retained.

The table below illustrates the relative nucleophilicity of various hydrazines, providing a comparative context for the expected reactivity of this compound.

| Nucleophile | Solvent | Nucleophilicity Parameter (N) |

| Hydrazine | Acetonitrile (B52724) | 12.86 |

| Phenylhydrazine | Acetonitrile | 11.23 |

| Methylhydrazine | Acetonitrile | 13.91 |

| 1,1-Dimethylhydrazine | Acetonitrile | 15.02 |

This table presents representative data for related hydrazine compounds to contextualize the nucleophilic potential of the hydrazide group.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. dergipark.org.tr This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone contains a C=N-NH-C=O linkage.

The formation of hydrazones from this compound with various carbonyl compounds is a well-established synthetic route to novel derivatives. For example, the reaction with substituted benzaldehydes yields the corresponding N-(1,3-Benzodioxol-5-yl)glycinyl-N'-benzylidenehydrazides. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The general mechanism for acid-catalyzed hydrazone formation is depicted below:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The terminal nitrogen of the this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The intermediate loses a molecule of water to form the stable hydrazone product.

The rate of hydrazone formation at neutral pH is often limited by the dehydration of the tetrahedral intermediate. nih.gov The presence of neighboring acid/base groups in either the carbonyl compound or the hydrazine can accelerate this step through intramolecular catalysis. nih.gov

The hydrazide moiety can participate in oxidation-reduction reactions. While specific studies on the redox behavior of this compound are limited, general reactivity patterns of hydrazides suggest potential pathways. Oxidation of hydrazides can lead to the formation of acyl radicals or diazenes, depending on the oxidant and reaction conditions.

Conversely, the hydrazide group can act as a reducing agent. For instance, in the presence of a suitable catalyst such as palladium on carbon (Pd/C), hydrazides can be used to reduce other functional groups. One notable reaction is the reduction of a hydrazone to a hydrazine, as demonstrated in the synthesis of related glycine hydrazide derivatives where a C=N bond is reduced to a CH-NH bond using hydrazine hydrate (B1144303) and a Pd/C catalyst. nih.gov

Reactivity of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). youtube.comyoutube.com The two oxygen atoms of the dioxole ring donate electron density to the benzene (B151609) ring through resonance, activating it towards electrophilic attack. This activating effect is generally stronger than the electron-withdrawing inductive effect of the oxygen atoms.

The methylenedioxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the substituent. In the case of the 1,3-benzodioxole ring, the positions are numbered starting from one of the oxygen atoms. The glycinehydrazide substituent is attached at the 5-position. The available positions for electrophilic attack are 2, 4, 6, and 7. Due to the directing effect of the methylenedioxy group, substitution is expected to occur primarily at the 6-position, which is ortho to the glycinehydrazide side chain and para to one of the ring oxygens.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using a Lewis acid catalyst.

The table below summarizes the expected major products of electrophilic aromatic substitution on the 1,3-benzodioxole ring of this compound.

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | 6-nitro |

| Bromination | Br₂, FeBr₃ | 6-bromo |

| Chlorination | Cl₂, AlCl₃ | 6-chloro |

| Sulfonation | SO₃, H₂SO₄ | 6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-acyl |

Under specific conditions, the dioxole ring of the 1,3-benzodioxole moiety can undergo ring-opening reactions. This is particularly relevant in metabolic pathways, where cytochrome P-450 enzymes can catalyze the oxidation of the methylene (B1212753) bridge. nih.gov This can lead to the formation of a catechol metabolite. The proposed mechanism involves the initial monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative, which then forms a 2-hydroxyphenyl formate (B1220265) intermediate that can yield formate or carbon monoxide. nih.gov

In some synthetic contexts, the 1,3-benzodioxole ring can be formed through a ring-closing reaction. The synthesis of 1,3-benzodioxole itself typically involves the condensation of catechol with a dihalomethane in the presence of a base. chemicalbook.com While this compound is the starting material in this context, understanding the reverse reaction provides insight into the stability and formation of the benzodioxole ring.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of catalysts or enzymes. Its degradation can occur through several pathways, primarily involving the hydrolysis of the hydrazide bond and modifications to the benzodioxole ring.

Hydrolytic Stability: Hydrazide linkages are known to be susceptible to hydrolysis, particularly under acidic conditions. The generally accepted mechanism for hydrazone hydrolysis, a related linkage, involves the nucleophilic addition of a water molecule to form a carbinolamine intermediate, which then decomposes. acs.org For hydrazide-based glycoconjugates, stability is shown to increase as the pH approaches neutrality, with half-lives varying significantly from hours to days depending on the specific structure and pH. nih.gov It is plausible that this compound exhibits similar pH-dependent stability in aqueous solutions.

Oxidative Degradation: The hydrazine moiety is susceptible to oxidation. Hydrazine derivatives can undergo one-electron oxidation, catalyzed by metal ions like Cu(II) and Fe(III) or by enzymes such as cytochrome P450 and peroxidases, to form reactive radical species. nih.govresearchgate.net This process can lead to the formation of various degradation products and may be a significant pathway in biological systems or in the presence of environmental oxidants. nih.gov The presence of oxygen can render hydrazine solutions unstable, particularly under neutral or alkaline conditions. researchgate.net

Benzodioxole Ring Stability: The 1,3-benzodioxole ring itself is generally stable but can undergo degradation under certain conditions. For instance, some benzodioxole derivatives can be metabolized by microorganisms. Pseudomonas putida F1 has been shown to catalyze the defluorination and degradation of 2,2-difluoro-1,3-benzodioxole (B44384) through the action of toluene (B28343) dioxygenase, leading to ring opening. nih.gov Photodegradation is another potential pathway; the active hydrogen atoms on the methylene bridge of the dioxole ring can be abstracted under UV irradiation, leading to radical rearrangement and subsequent reactions. researchgate.netresearchgate.net

Thermal Stability: Studies on various benzodioxole derivatives have been conducted to assess their thermal behavior. acs.orgresearchgate.net While specific data for this compound is not available, related structures are known to have defined decomposition points. Proper storage in a cool, dry place away from light is crucial to prevent degradation. chemicalbook.com

The following table summarizes the potential factors influencing the stability of this compound, based on data from related compounds.

| Factor | Effect on Stability | Degradation Pathway | Reference |

| Low pH (Acidic) | Decreased stability | Hydrolysis of the hydrazide bond | acs.orgnih.gov |

| High pH (Alkaline) | Potentially decreased stability in presence of O₂ | Oxidation of the hydrazine moiety | researchgate.net |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Decreased stability | Catalytic oxidation of the hydrazine moiety | nih.govresearchgate.net |

| Oxidizing Agents / Enzymes | Decreased stability | Formation of reactive radical species | nih.gov |

| UV Radiation | Potentially decreased stability | Radical abstraction and rearrangement of the benzodioxole ring | researchgate.netresearchgate.net |

| Microorganisms | Potential for biodegradation | Enzymatic ring opening of the benzodioxole moiety | nih.gov |

Intermolecular and Intramolecular Interactions in Reaction Systems

The reactivity and outcomes of reactions involving this compound are significantly governed by a network of intermolecular and intramolecular interactions, particularly hydrogen bonding and other non-covalent forces.

Hydrogen Bonding in Reaction Intermediates and Transition States

Hydrogen bonds play a critical role in stabilizing reaction intermediates and transition states. The this compound molecule possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O, N, and dioxole oxygens), allowing it to engage in complex hydrogen-bonding networks.

In reactions, these groups can interact with solvents, catalysts, or other reactant molecules. For example, in the solid state, related benzodioxole derivatives are known to form dimers or chains through intermolecular hydrogen bonds, such as N-H···S or N-H···N interactions. nih.govresearchgate.net Similarly, glycine and its derivatives are characterized by strong N-H···O hydrogen bonds that dictate their crystal packing. researchgate.netrsc.orgquora.com These interactions are crucial for orienting molecules within a reaction system, thereby influencing the stereochemistry and regioselectivity of the reaction. The stabilization of charged intermediates or transition states through hydrogen bonding can significantly lower the activation energy of a reaction.

Role of Non-Covalent Interactions in Reaction Outcomes

Beyond classical hydrogen bonding, other non-covalent interactions are pivotal in determining reaction outcomes. For this compound, these include:

π-π Stacking: The aromatic benzodioxole ring can participate in π-π stacking interactions with other aromatic systems, influencing the assembly of molecules in solution and in the solid state.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving C-H groups as donors and oxygen atoms or π-systems as acceptors are also important. In related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, C-H···O and C-H···π hydrogen bonds link molecules into a three-dimensional framework. nih.gov

Catalytic Strategies for Specific Transformations

Specific transformations of this compound or its precursors would likely employ various catalytic strategies tailored to the desired reaction type.

Synthesis of the N-Aryl Glycine Moiety: The formation of the N-aryl glycine core often involves catalytic methods. For instance, the synthesis of N-aryl-α-arylated glycine ester derivatives has been achieved using a catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) and zinc acetate (B1210297), which activates C-S bonds under mild conditions. rsc.orgbohrium.com Other strategies include visible-light-driven photoredox catalysis, often in combination with transition metals like copper, ruthenium, or palladium, to achieve C-H bond functionalization of glycine derivatives for C-C or C-N bond formation. mdpi.com A catalyst-free, three-component reaction has also been reported for synthesizing hydrazino-containing glycine derivatives. rsc.org

Reactions at the Hydrazide Group: The hydrazide group can be catalytically transformed into other functionalities. For example, N-(2-naphthalenyl)glycine hydrazide has been reacted with aldehydes in refluxing ethanol (B145695), sometimes with acid catalysis, to form hydrazones. nih.govresearchgate.netnih.govsemanticscholar.org The reduction of such hydrazones to form substituted hydrazides can also be achieved catalytically.

Modifications of the Benzodioxole Ring: The 1,3-benzodioxole ring can undergo reactions such as Friedel-Crafts acylation. Continuous processes for the acylation of 1,3-benzodioxole have been developed using recyclable heterogeneous catalysts like Zn-Aquivion or Aquivion-SO3H®. mdpi.com The synthesis of the benzodioxole ring itself can be catalyzed by carbon-based solid acids from catechol and an aldehyde or ketone. google.com

The table below outlines some catalytic strategies applicable to the synthesis and transformation of structures related to this compound.

| Reaction Type | Catalytic System/Strategy | Substrate Type | Reference |

| α-Arylation of Glycine Esters | 3,6-dichloro-1,2,4,5-tetrazine / Zinc Acetate | α-Benzylthioglycine ester | rsc.orgbohrium.com |

| α-C-H Alkylation/Arylation | Visible-light photoredox catalysis with Cu, Ru, or Pd | N-Aryl Glycine Esters | mdpi.com |

| Hydrazone Formation | Reflux in ethanol (often with acid catalysis) | N-Aryl Glycine Hydrazide + Aldehyde | nih.govresearchgate.net |

| Acylation of Benzodioxole | Heterogeneous acid catalysts (e.g., Aquivion) | 1,3-Benzodioxole + Acylating Agent | mdpi.com |

| Benzodioxole Synthesis | Carbon-based solid acid | Catechol + Aldehyde/Ketone | google.com |

Structure Activity Relationship Sar Studies of N 1,3 Benzodioxol 5 Yl Glycinehydrazide Analogues

Systematic Modification of the Benzodioxole Moiety

The electronic and steric properties of substituents on the benzodioxole ring can dramatically alter the biological activity of N-(1,3-Benzodioxol-5-yl)glycinehydrazide analogues. The introduction of various functional groups can modulate the electron density of the aromatic system and impose steric constraints, which in turn affect the binding affinity of the molecule to its biological target. nih.gov

Research on related benzodioxole derivatives has demonstrated that the nature and position of substituents are critical. For instance, in a study on benzodioxole derivatives as COX inhibitors, it was observed that the presence and position of halogen atoms on an associated phenyl ring significantly influenced their inhibitory activity. Generally, ortho-halogenated compounds were found to be more potent than their meta-substituted counterparts. nih.gov This suggests that both electronic and steric factors play a role, with the ortho position potentially forcing a conformation that is more favorable for binding to the enzyme's active site.

In another study on piperine-derived benzodioxolane compounds with antitumor activity, structural modifications to the benzodioxole-containing core led to a significant enhancement of inhibitory effects on cancer cell lines compared to the parent compound. nih.gov This highlights the potential for optimizing activity by exploring various substitution patterns on the benzodioxole ring. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's polarity and ability to participate in hydrogen bonding or other non-covalent interactions, which are often crucial for ligand-receptor binding.

The following table summarizes the influence of hypothetical substituents on the benzodioxole moiety based on general principles of medicinal chemistry and findings from related compound series.

| Substituent (Position) | Electronic Effect | Steric Effect | Anticipated Impact on Activity |

| Methoxy (e.g., at C-4 or C-7) | Electron-donating | Moderate | May enhance activity through increased electron density and potential for hydrogen bonding. |

| Halogen (e.g., Cl, Br at C-6) | Electron-withdrawing, inductive | Moderate to large | Can modulate lipophilicity and membrane permeability; position is critical for activity. |

| Nitro (e.g., at C-6) | Strong electron-withdrawing | Moderate | May decrease activity due to excessive electron withdrawal, but could also participate in specific interactions. |

| Alkyl (e.g., methyl at C-6) | Weak electron-donating | Small to moderate | Can enhance lipophilicity and van der Waals interactions. |

Fusing additional rings to the benzodioxole moiety, a strategy known as ring annulation, can lead to the development of novel analogues with significantly different pharmacological profiles. nih.gov This approach can enhance the rigidity of the molecule, extend its surface area for interaction with the target, and introduce new functional groups. Fused heterocyclic ring systems are recognized as important scaffolds with a wide array of biological properties. nih.gov

For example, the fusion of a triazinobenzimidazole ring system with a benzodioxole moiety has been explored. In a study comparing the biological activity of such fused compounds, the derivative containing the benzo nih.govresearchgate.netdioxole core demonstrated greater lethal activity against Trichinella spiralis muscle larvae compared to an analogous indole (B1671886) derivative. mdpi.com This suggests that the benzodioxole portion of the fused system contributes favorably to the observed biological effect.

The table below illustrates potential ring fusion strategies for the benzodioxole moiety and their theoretical impact on molecular properties.

| Fused Ring System | Potential Change in Properties | Rationale for Modification |

| Furan | Increased planarity, altered electronic distribution | Explore interactions requiring a more extended aromatic system. |

| Thiophene | Introduction of a sulfur atom, potential for new interactions | Enhance binding through sulfur-aromatic or other specific interactions. |

| Pyridine (B92270) | Introduction of a basic nitrogen, increased polarity | Modulate solubility and introduce a hydrogen bond acceptor. |

| Imidazole (B134444) | Introduction of both acidic and basic nitrogens | Create opportunities for diverse hydrogen bonding patterns. researchgate.net |

Variation of the Glycine (B1666218) Linker and Hydrazide Terminal Group

The glycine linker and the terminal hydrazide group are critical components of the this compound scaffold, offering multiple points for modification to fine-tune the molecule's properties.

Systematic modifications of the glycine hydrazide backbone have been shown to be a fruitful strategy for optimizing biological activity. In a comprehensive study on glycine hydrazide analogues as CFTR inhibitors, various substitutions were made to the part of the molecule analogous to the N-substituted glycine. escholarship.orgnih.govnih.gov

It was found that replacing the N-substituent with different aromatic and heteroaromatic rings had a profound impact on inhibitory potency. For instance, analogues with an N-(2-naphthalenyl) group were significantly better inhibitors than those with N-(4-chlorophenyl) or N-(4-methylphenyl) groups. escholarship.org Furthermore, the point of attachment on the aromatic system was crucial, as replacement of the 2-naphthalenyl group with a 1-naphthalenyl group led to a substantial decrease in activity. This indicates a strict steric and electronic requirement for optimal interaction with the target.

The introduction of more polar heteroaromatic rings, such as 6-quinolinyl, in place of the 2-naphthalenyl group resulted in compounds with little activity. escholarship.org This suggests that while some degree of polarity is tolerated, a certain level of lipophilicity and a specific shape conferred by the naphthalenyl ring are essential for high potency.

The following table summarizes the structure-activity relationships for substitutions on the glycine backbone from the aforementioned study on CFTR inhibitors.

| R1 Group (N-substituent) | Relative Inhibitory Activity | Key Observations |

| 2-Naphthalenyl | High | Optimal substituent for activity in the series. |

| 1-Naphthalenyl | Low | Demonstrates the importance of the substituent's position. |

| 4-Chlorophenyl | Moderate | Less active than 2-naphthalenyl. |

| 4-Methylphenyl | Moderate | Less active than 2-naphthalenyl. |

| 6-Quinolinyl | Low | Increased polarity is detrimental to activity. |

| 2-Anthracenyl | Low | Increased size and steric bulk are not well-tolerated. |

The hydrazide moiety (-CO-NH-NH2) is a key functional group that can participate in various interactions, including hydrogen bonding. nih.gov Modulation of the nitrogen atoms within this group can influence the compound's binding affinity, stability, and pharmacokinetic properties.

One common modification is N-acylation of the terminal nitrogen to form N-acylhydrazones. This transformation not only alters the electronic properties and hydrogen bonding capacity of the hydrazide but also introduces a new substituent that can be varied to probe for additional binding interactions. nih.gov The N-acylhydrazone backbone is considered a putative bioisostere of the amide bond and can adopt multiple conformations, allowing for interaction with various bioreceptors. nih.gov

Furthermore, the reactivity of the hydrazide nitrogen atoms allows for their incorporation into heterocyclic rings or for unexpected reactions to occur. For example, studies on azidoacetyl hydrazides have shown that the hydrazide moiety can participate in intramolecular hydrogen bonding, which in turn influences its reactivity in click reactions. mdpi.com In some cases, unexpected nitrogen-nitrogen bond cleavage of the hydrazide has been observed, highlighting the chemical versatility of this functional group. mdpi.com Such transformations could be exploited to design prodrugs or to generate new analogues with distinct pharmacological profiles.

The hydrazide and N-acylhydrazone functionalities, while important for biological activity, can sometimes be associated with metabolic instability, such as hydrolysis under acidic conditions. nih.govd-nb.info Therefore, bioisosteric replacement of the hydrazide group is a common strategy in medicinal chemistry to improve drug-like properties while retaining or enhancing biological activity. cambridgemedchemconsulting.com

A bioisostere is a functional group or molecule that has similar chemical and physical properties to the original, which can elicit a similar biological response. princeton.edu For the acylhydrazone linker, several stable bioisosteric replacements have been successfully employed. These include amides and esters, which can mimic the hydrogen bonding and conformational properties of the original linker. nih.govd-nb.info

In a study on inhibitors of the aspartic protease endothiapepsin, the acylhydrazone linker was successfully replaced with an amide linker, resulting in a bioisostere that was equipotent to the parent compound but with improved stability. nih.gov An ester-linked analogue also showed similar potency, while a 1,3,4-oxadiazole (B1194373) replacement was found to be a weaker inhibitor in that specific series. This demonstrates that while the concept of bioisosterism is powerful, the success of a particular replacement is context-dependent and requires experimental validation.

The table below presents some common bioisosteric replacements for the hydrazide/acylhydrazone moiety and their general characteristics.

| Original Moiety | Bioisosteric Replacement | Rationale and Potential Advantages |

| Hydrazide (-CONHNH2) | Amide (-CONH2) | Increased metabolic stability, similar hydrogen bonding capabilities. |

| Acylhydrazone (-CONHN=CHR) | Amide (-CONHCH2R) | Enhanced stability to hydrolysis, maintains key interactions. nih.govd-nb.info |

| Acylhydrazone (-CONHN=CHR) | Ester (-COOCH2R) | Can maintain similar size and conformation, may alter metabolic pathways. nih.govd-nb.info |

| Acylhydrazone (-CONHN=CHR) | 1,3,4-Oxadiazole | A stable heterocyclic ring that can mimic the geometry of the acylhydrazone. |

| Acylhydrazone (-CONHN=CHR) | Thiazole | Introduction of a different heteroaromatic ring to explore new interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery for developing mathematical relationships between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR studies are instrumental in understanding the structural requirements for their biological effects, such as anticonvulsant activity, and in guiding the design of new, more potent derivatives.

Development of Predictive Models

The development of predictive QSAR models for this compound analogues involves a systematic approach that begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. These models are constructed using various statistical methods to correlate molecular descriptors with the observed activity.

A common approach involves multiple linear regression (MLR), which generates a linear equation relating the most significant descriptors to the biological response. For instance, a hypothetical QSAR model for the anticonvulsant activity of these analogues might take the form:

Log(1/ED50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where ED50 is the effective dose for 50% of the population, and the descriptors represent physicochemical, electronic, or steric properties of the molecules.

To enhance the predictive power and handle non-linear relationships, more advanced techniques are often employed. These include partial least squares (PLS), artificial neural networks (ANN), and support vector machines (SVM). The robustness and predictive capability of these models are rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation (LOO-CV) and prediction of the activity of a separate test set of compounds.

A crucial aspect of model development is the definition of the applicability domain, which specifies the chemical space in which the model can make reliable predictions. This ensures that the model is used appropriately for designing new compounds that are structurally similar to the training set.

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogues

| Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination for the training set. |

| q² | 0.78 | Cross-validated correlation coefficient (Leave-one-out). |

| r² pred | 0.81 | Predictive r-squared for the external test set. |

| F-statistic | 120.5 | A measure of the statistical significance of the model. |

| p-value | < 0.001 | The probability of observing the given result by chance. |

| RMSE | 0.25 | Root Mean Square Error of prediction. |

Identification of Key Structural Descriptors for Activity

A primary outcome of QSAR modeling is the identification of molecular descriptors that are critical for the biological activity of this compound analogues. These descriptors provide valuable insights into the mechanism of action and the structural features that can be modified to enhance potency.

For anticonvulsant activity, a number of descriptors are frequently found to be significant in QSAR studies of related heterocyclic compounds. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. For instance, the presence of electron-donating or electron-withdrawing groups on the benzodioxole ring can significantly influence activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft's steric parameter) can indicate the importance of molecular size for fitting into a biological target.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and polar surface area (PSA). Lipophilicity is often a critical factor for anticonvulsant drugs as it influences their ability to cross the blood-brain barrier.

Table 2: Key Structural Descriptors and Their Influence on the Anticonvulsant Activity of this compound Analogues (Hypothetical)

| Descriptor Class | Descriptor Example | Influence on Activity | Rationale |

| Physicochemical | LogP (Lipophilicity) | Positive Correlation | Enhanced ability to cross the blood-brain barrier and reach the target site in the central nervous system. |

| Electronic | Dipole Moment | Negative Correlation | Lower dipole moment may favor better interaction with a non-polar binding pocket of the target receptor. |

| Topological | Kier Shape Index (kappa 2) | Positive Correlation | Increased molecular flexibility might be important for adopting the correct conformation for binding. |

| Steric | Molar Refractivity of Substituents | Optimal Range | Indicates a specific size and volume requirement for substituents on the glycinehydrazide moiety for optimal receptor fit. |

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) has emerged as a powerful tool in SAR and QSAR analysis, offering the ability to handle large and complex datasets and to identify non-linear relationships that may be missed by traditional methods. nih.gov For this compound analogues, ML algorithms can be applied to develop more accurate and predictive models of their biological activity.

Commonly used machine learning techniques in this context include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness and ability to handle high-dimensional data.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. SVM can be particularly effective for classification tasks, such as distinguishing between active and inactive compounds.

Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of the previous ones. GBM is often capable of achieving high predictive accuracy.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers of interconnected nodes (neurons) to learn complex patterns in data. DNNs can be particularly useful for large datasets and for identifying intricate structure-activity relationships.

The application of these ML approaches can lead to the development of highly predictive QSAR models for this compound analogues, facilitating the virtual screening of large chemical libraries to identify novel candidates with desired biological activities. researchgate.net

Table 3: Comparison of Machine Learning Models for Predicting Anticonvulsant Activity (Hypothetical Data)

| Machine Learning Model | Accuracy (Test Set) | Precision | Recall | F1-Score |

| Random Forest | 0.92 | 0.94 | 0.90 | 0.92 |

| Support Vector Machine | 0.89 | 0.91 | 0.87 | 0.89 |

| Gradient Boosting | 0.91 | 0.93 | 0.89 | 0.91 |

| Deep Neural Network | 0.94 | 0.95 | 0.93 | 0.94 |

Molecular Recognition and Ligand Target Interactions Involving N 1,3 Benzodioxol 5 Yl Glycinehydrazide

Investigation of Binding Mechanisms

The binding of glycine (B1666218) hydrazide derivatives to their target proteins is a multifaceted event involving a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. These interactions collectively contribute to the stability of the ligand-target complex and determine the molecule's affinity and specificity.

Hydrogen bonds are crucial for the specific recognition of ligands by proteins. In the case of N-(1,3-Benzodioxol-5-yl)glycinehydrazide, the glycine and hydrazide moieties are primary sites for hydrogen bond formation. The amide and amine protons can act as hydrogen bond donors, while the carbonyl and ether oxygens of the benzodioxole group can act as hydrogen bond acceptors.

Studies on related benzodioxole-containing compounds have demonstrated their capacity to form intermolecular hydrogen bonds. For instance, crystal structure analyses of various molecules with the 1,3-benzodioxole (B145889) fragment show the involvement of its oxygen atoms in C-H···O interactions. nih.govresearchgate.net In the context of a protein binding pocket, these groups could form hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, asparagine, or glutamine, as well as with the peptide backbone. The hydrazide group, in particular, offers multiple sites for hydrogen bonding, contributing to a stable binding orientation.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group of Ligand | Potential Role in Hydrogen Bonding | Potential Amino Acid Partners |

| Benzodioxole Oxygens | Acceptor | Serine, Threonine, Tyrosine, Lysine (B10760008), Arginine |

| Glycine Amide N-H | Donor | Aspartate, Glutamate, Peptide Backbone Carbonyl |

| Glycine Carbonyl C=O | Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrazide N-H | Donor | Aspartate, Glutamate, Peptide Backbone Carbonyl |

| Hydrazide -NH2 | Donor | Aspartate, Glutamate, Peptide Backbone Carbonyl |

This table presents potential interactions based on the chemical structure of the compound and general principles of protein-ligand binding.

The benzodioxole ring of this compound provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar regions of a protein's binding site. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable association.

The distribution of electron density in this compound can lead to electrostatic interactions with charged or polar residues in the target protein. The oxygen atoms of the benzodioxole and carbonyl groups create regions of negative electrostatic potential, which can interact favorably with positively charged residues like lysine and arginine.

Furthermore, the electron-rich aromatic ring of the benzodioxole moiety can participate in cation-π interactions. This type of non-covalent bond involves the interaction of a cation with the face of an aromatic ring. In a biological context, the side chains of amino acids such as lysine and arginine can provide the cation that interacts with the benzodioxole ring system of the ligand.

Allosteric Modulation and Conformational Changes in Target Molecules

Ligand binding can induce conformational changes in the target protein, leading to a modulation of its activity. This is particularly relevant for allosteric modulators, which bind to a site distinct from the primary active site to alter the protein's function. While specific studies on this compound as an allosteric modulator are not available, the behavior of the broader class of glycine hydrazides as CFTR inhibitors suggests a mechanism that involves changes in the protein's conformation. nih.govnih.govresearchgate.net